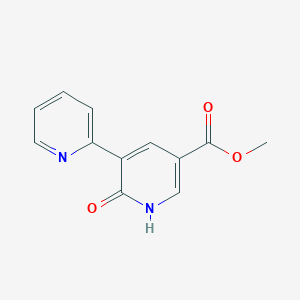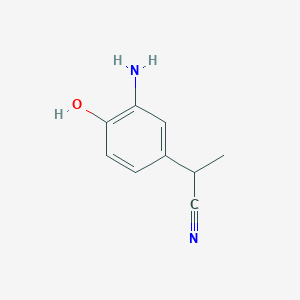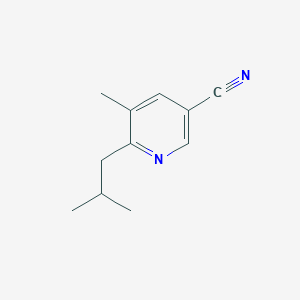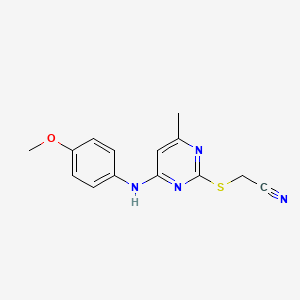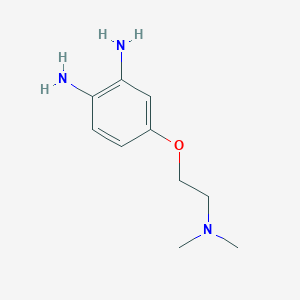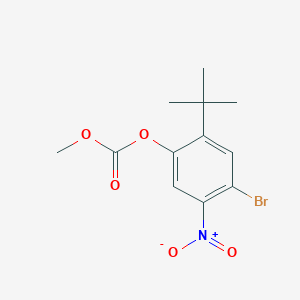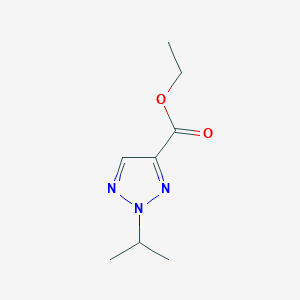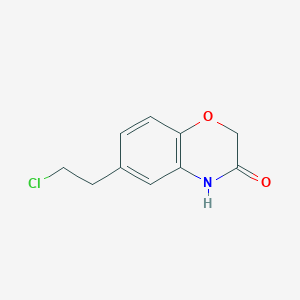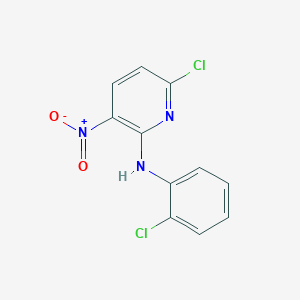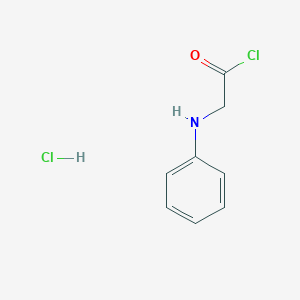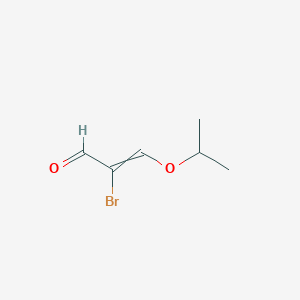
2-bromo-3-(propan-2-yloxy)prop-2-enal
Descripción general
Descripción
2-bromo-3-(propan-2-yloxy)prop-2-enal is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(propan-2-yloxy)prop-2-enal typically involves the bromination of 3-isopropoxy-propenal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed:
Aplicaciones Científicas De Investigación
2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
2-Bromo-3-methoxy-propenal: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-3-ethoxy-propenal: Similar structure but with an ethoxy group instead of an isopropoxy group.
Comparison: 2-bromo-3-(propan-2-yloxy)prop-2-enal is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C6H9BrO2 |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
2-bromo-3-propan-2-yloxyprop-2-enal |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3 |
Clave InChI |
UCDIXJKWUCLMJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC=C(C=O)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)
